Triptorelin

Descripción

This compound is a synthetic decapeptide agonist analog of luteinizing hormone releasing hormone (LHRH). Possessing greater potency than endogenous LHRH, this compound reversibly represses gonadotropin secretion. After chronic, continuous administration, this agent effects sustained decreases in LH and FSH production and testicular and ovarian steroidogenesis. Serum testosterone concentrations may fall to levels typically observed in surgically castrated men.

This compound is a Gonadotropin Releasing Hormone Receptor Agonist. The mechanism of action of this compound is as a Gonadotropin Releasing Hormone Receptor Agonist.

This compound is a gonadotropin releasing hormone (GnRH) agonist that is a potent inhibitor of the synthesis of testosterone (in men) and estrogen (in women) and is used to treat advanced prostate cancer. This compound is associated with a low rate of transient serum enzyme elevations during therapy, but has not been linked convincingly to cases of clinically apparent acute liver injury.

This compound is a synthetic decapeptide agonist analog of luteinizing hormone releasing hormone (LHRH). Possessing greater potency than endogenous LHRH, this compound reversibly represses gonadotropin secretion. After chronic, continuous administration, this agent effects sustained decreases in LH and FSH production and testicular and ovarian steroidogenesis. Serum testosterone concentrations may fall to levels typically observed in surgically castrated men. (NCI04)

This compound Pamoate is the pamoate salt of this compound, a synthetic decapeptide agonist analog of luteinizing hormone releasing hormone (LHRH). Possessing greater potency than endogenous LHRH, this compound reversibly represses gonadotropin secretion after prolonged administration. After chronic, continuous administration, a sustained decrease in LH, FSH and testicular and ovarian steroidogenesis is observed. The serum testosterone concentration may fall to levels typically seen in surgically castrated men. (NCI04)

A potent synthetic long-acting agonist of GONADOTROPIN-RELEASING HORMONE with D-tryptophan substitution at residue 6.

See also: this compound Pamoate (active moiety of); this compound Acetate (active moiety of).

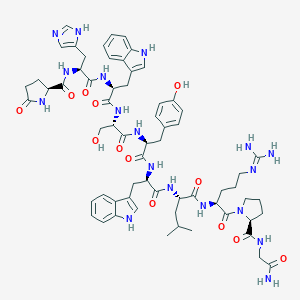

Structure

2D Structure

Propiedades

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H82N18O13/c1-34(2)23-46(56(88)75-45(13-7-21-69-64(66)67)63(95)82-22-8-14-52(82)62(94)72-31-53(65)85)76-58(90)48(25-36-28-70-42-11-5-3-9-40(36)42)78-57(89)47(24-35-15-17-39(84)18-16-35)77-61(93)51(32-83)81-59(91)49(26-37-29-71-43-12-6-4-10-41(37)43)79-60(92)50(27-38-30-68-33-73-38)80-55(87)44-19-20-54(86)74-44/h3-6,9-12,15-18,28-30,33-34,44-52,70-71,83-84H,7-8,13-14,19-27,31-32H2,1-2H3,(H2,65,85)(H,68,73)(H,72,94)(H,74,86)(H,75,88)(H,76,90)(H,77,93)(H,78,89)(H,79,92)(H,80,87)(H,81,91)(H4,66,67,69)/t44-,45-,46-,47-,48+,49-,50-,51-,52-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXKHXGOKWPXYNA-PGBVPBMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H82N18O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048375 | |

| Record name | Triptorelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57773-63-4 | |

| Record name | Triptorelin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057773634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triptorelin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06825 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Triptorelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-oxo-D-prolyl-L-histidyl-Ltryptophyl-L-seryl-Ltyrosyl-3-(1H-indol-2-yl)-L-alanylleucyl-L-arginyl-L-prolylglycinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Triptorelin's Antiproliferative Mechanisms in Cancer Cells: A Technical Guide to Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triptorelin, a synthetic analogue of gonadotropin-releasing hormone (GnRH), is a cornerstone in the treatment of hormone-sensitive cancers such as prostate, breast, and endometrial cancer. While its systemic hormonal effects are well-documented, this compound also exerts direct antiproliferative and pro-apoptotic effects on cancer cells. This technical guide provides an in-depth exploration of the downstream signaling pathways modulated by this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Core Mechanism of Action: GnRH Receptor-Mediated Signal Transduction

In contrast to its action on pituitary gonadotrophs, where the GnRH receptor (GnRH-R) couples to Gαq/11 to stimulate gonadotropin release, in cancer cells, the GnRH-R primarily signals through a Gαi protein-coupled pathway. This alternative signaling cascade is central to this compound's direct antitumor effects.[1][2][3]

Quantitative Effects of this compound on Cancer Cell Proliferation

This compound has been shown to inhibit the proliferation of various cancer cell lines in a dose-dependent manner. The following table summarizes the inhibitory effects of this compound on different cancer cell lines.

| Cell Line | Cancer Type | This compound Concentration | Proliferation Inhibition | Reference |

| LNCaP | Prostate Cancer | 10⁻⁴ M | 25% - 65% | [4] |

| LNCaP | Prostate Cancer | 10⁻⁷ M | 42% (proliferative effect) | [4] |

| PC3 | Prostate Cancer | Not specified | No significant effect | [4] |

| Ishikawa | Endometrial Cancer | 10 pM | 14% | [5] |

| Ishikawa | Endometrial Cancer | 10 µM | 48% | [5] |

| HEC-1A | Endometrial Cancer | 1 nM | 20% | [5] |

| HEC-1A | Endometrial Cancer | 10 µM | 38% | [5] |

| ERα+/β+ breast, ovarian, endometrial cancer cell lines | Breast, Ovarian, Endometrial Cancer | 10⁻⁵ M | Maximal inhibition of E2-induced proliferation (P<0.001) | |

| MCF-7, CG-5 | Breast Cancer | Not specified | Inhibition of estrogen-stimulated proliferation | [2] |

| MDA-MB-231 | Breast Cancer | Not specified | No effect on growth | [2] |

Key Downstream Signaling Pathways

Inhibition of the MAPK/ERK Pathway

A primary mechanism of this compound's antiproliferative action is the inhibition of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway.[1]

-

GnRH Receptor-Gαi Coupling: Upon this compound binding, the GnRH receptor on cancer cells couples to the inhibitory G protein, Gαi.[1][2]

-

Activation of Phosphotyrosine Phosphatase (PTP): The Gαi signaling cascade leads to the activation of a phosphotyrosine phosphatase (PTP).[1] While the exact identity of the PTP is a subject of ongoing research, members of the Src homology region 2 domain-containing phosphatase (SHP) family, such as SHP-1 and SHP-2, are known to play crucial roles in regulating growth factor signaling.

-

Dephosphorylation of Growth Factor Receptors: The activated PTP dephosphorylates and inactivates receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR).[1]

-

Inhibition of ERK Phosphorylation: By inactivating RTKs, this compound prevents the downstream activation of the Ras/Raf/MEK/ERK cascade, leading to a reduction in the phosphorylation of ERK1/2.[1]

-

Downregulation of c-fos: The inhibition of the MAPK/ERK pathway results in the reduced expression and activation of the transcription factor c-fos, a key regulator of cell proliferation.

Induction of Apoptosis

This compound has been demonstrated to induce programmed cell death (apoptosis) in various cancer cells, primarily through the intrinsic (mitochondrial) pathway.

-

Mitochondrial Pathway Activation: this compound treatment can lead to the release of cytochrome c from the mitochondria into the cytoplasm.

-

Caspase Activation: The release of cytochrome c triggers the activation of a caspase cascade, beginning with the initiator caspase-9, which then activates the executioner caspase-3.[1][6]

-

Regulation of Bcl-2 Family Proteins: The apoptotic process is regulated by the Bcl-2 family of proteins. While direct regulation by this compound is still under investigation, the induction of the intrinsic pathway suggests a shift in the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members.

Potential Crosstalk with Other Signaling Pathways

While the GnRH-R/Gαi/PTP/MAPK axis is the most clearly defined direct signaling pathway for this compound in cancer cells, evidence suggests potential interactions with other critical cancer-related pathways.

-

PI3K/Akt Pathway: Some studies suggest that GnRH analogs may interfere with the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. However, the direct link and mechanism of this compound's effect on this pathway require further elucidation.

-

Wnt/β-catenin Pathway: The Wnt/β-catenin pathway is frequently dysregulated in cancer. While a direct, independent effect of this compound on this pathway is not well-established, the inhibition of growth factor signaling by this compound could indirectly influence β-catenin activity.

-

NF-κB Pathway: The NF-κB pathway is a key regulator of inflammation and cell survival. There is some evidence that GnRH analogs might modulate NF-κB activity, but more research is needed to confirm a direct and consistent role for this compound in this context.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the effect of this compound on cancer cell proliferation and viability.

Materials:

-

Cancer cell line of interest (e.g., LNCaP, MCF-7)

-

Complete culture medium

-

This compound stock solution

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions (or control medium) to the respective wells.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control (untreated) cells.

Western Blot for ERK Phosphorylation

This protocol allows for the detection and quantification of phosphorylated ERK (p-ERK) to assess the inhibitory effect of this compound on the MAPK pathway.

Materials:

-

Cancer cell line

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-ERK1/2, anti-total ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Plate cells and treat with this compound for the desired time. Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescence detection system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.

-

Densitometry: Quantify the band intensities to determine the ratio of p-ERK to total ERK.

References

- 1. TRAIL and Triptolide: An Effective Combination that Induces Apoptosis in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Direct antiproliferative effect of this compound on human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journal.waocp.org [journal.waocp.org]

- 4. Triptolide Induces Glioma Cell Autophagy and Apoptosis via Upregulating the ROS/JNK and Downregulating the Akt/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Gonadotropin-Releasing Hormone (GnRH) in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TRIPTOLIDE INDUCES CELL DEATH IN PANCREATIC CANCER CELLS BY APOPTOTIC AND AUTOPHAGIC PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]

Triptorelin's Dualistic Impact on Steroidogenesis: A Technical Guide to Testosterone and Estrogen Synthesis Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triptorelin, a synthetic analogue of gonadotropin-releasing hormone (GnRH), is a potent modulator of the hypothalamic-pituitary-gonadal (HPG) axis. Its clinical utility in various hormone-dependent pathologies stems from its ability to induce a profound, albeit reversible, suppression of testosterone (B1683101) and estrogen synthesis. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this compound's effects, presents quantitative data from key clinical studies, details relevant experimental protocols, and visualizes the involved signaling pathways and workflows.

Core Mechanism of Action: A Biphasic Response

This compound functions as a GnRH receptor agonist with a higher affinity and longer half-life than endogenous GnRH.[1][2] Its continuous administration, in contrast to the natural pulsatile secretion of GnRH, leads to a biphasic effect on the pituitary gonadotroph cells.[1]

-

Initial Agonist Phase (Flare-up): Upon initial administration, this compound binds to GnRH receptors, triggering a transient surge in the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3][4] This "flare effect" leads to a temporary increase in gonadal steroidogenesis, resulting in a short-term rise in testosterone and estrogen levels.[1][3]

-

Secondary Antagonist Phase (Downregulation and Desensitization): Continuous exposure to this compound leads to the uncoupling of GnRH receptors from their G-protein signaling pathways and their subsequent internalization and downregulation.[3][4][5] This desensitization of the pituitary gonadotrophs results in a profound and sustained suppression of LH and FSH secretion.[4] The lack of gonadotropin stimulation of the gonads (testes in males, ovaries in females) leads to a significant reduction in the synthesis of testosterone and estrogen, achieving a state of medical castration.[3]

Signaling Pathways and Logical Relationships

The intricate interplay of hormones and receptors in the HPG axis and the subsequent effects of this compound can be visualized through the following diagrams.

Caption: The Hypothalamic-Pituitary-Gonadal (HPG) Axis.

Caption: Biphasic Mechanism of this compound Action.

Quantitative Data on Hormone Suppression

The following tables summarize the quantitative effects of this compound on testosterone and estrogen levels from various clinical studies.

Table 1: this compound-Induced Testosterone Suppression in Men with Advanced Prostate Cancer

| This compound Formulation | Dose | Administration Schedule | Time to Castration (<50 ng/dL) | Testosterone Levels at Nadir/End of Study | Citation(s) |

| 1-month depot | 3.75 mg | Every 28 days | By day 29 in 91.2% of patients | Median: 2.9 ng/dL | [2][6][7] |

| 3-month depot | 11.25 mg | Every 3 months | Median: 22 days | Median: 5.0 ng/dL | [2][6][7] |

| 6-month depot | 22.5 mg | Every 6 months | By day 29 in 97.5% of patients | Median: 8.7 ng/dL | [2][6][7][8] |

Table 2: this compound-Induced Estrogen Suppression in Premenopausal Women

| Indication | This compound Formulation | Dose | Co-treatment | Duration | Estradiol (B170435) (E2) Suppression | Citation(s) |

| Endometriosis | 1-month depot | 3.75 mg | None | 24 weeks | Significant suppression to postmenopausal levels | [9][10] |

| Endometriosis | 3-month depot | 11.25 mg | None | 12 weeks | 97% of patients achieved castration levels (<50 pg/mL) by day 84 | [11] |

| Healthy Volunteers | 1-month depot | 3.75 mg | None | 8 weeks | Mean AUCday 36-57: 54.0 pg·d/mL | [12] |

| Healthy Volunteers | 1-month depot | 3.75 mg | Exemestane 25 mg/day | 8 weeks | Mean AUCday 36-57: 20.6 pg·d/mL | [12] |

| Early Breast Cancer | 1-month depot | 3.75 mg | Exemestane | 12 months | >95% median reduction from baseline; levels >2.72 pg/mL in 17% of patients at 12 months | [5] |

Experimental Protocols

Quantification of Serum Testosterone and Estradiol by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the sensitive and specific quantification of testosterone and estradiol in serum.

Workflow Diagram:

Caption: LC-MS/MS Workflow for Steroid Quantification.

Methodology:

-

Sample Preparation:

-

To a serum aliquot (e.g., 200 µL), add an internal standard solution containing isotopically labeled testosterone (e.g., d3-Testosterone) and estradiol (e.g., d5-Estradiol).

-

Perform protein precipitation and liquid-liquid extraction using an organic solvent mixture (e.g., hexane:ethyl acetate).[4]

-

Vortex vigorously and centrifuge to separate the organic and aqueous layers.

-

-

Evaporation and Reconstitution:

-

Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a specific volume of the initial mobile phase (e.g., water:methanol (B129727) solution).

-

-

Chromatographic Separation:

-

Inject the reconstituted sample into a high-performance liquid chromatography (HPLC) system equipped with a reversed-phase column (e.g., C18).

-

Employ a gradient elution program with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile (B52724) with 0.1% formic acid).

-

-

Mass Spectrometric Detection:

-

The column eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Monitor specific precursor-to-product ion transitions for testosterone (positive ion mode) and estradiol (negative ion mode) and their respective internal standards.[4]

-

-

Quantification:

-

Construct a calibration curve using calibrators of known concentrations.

-

Calculate the analyte concentration in the samples based on the peak area ratios of the analyte to its internal standard.

-

GnRH Agonist Stimulation Test for Assessing Pituitary Desensitization

This test is used to evaluate the degree of pituitary suppression following continuous this compound administration.

Workflow Diagram:

Caption: GnRH Agonist Stimulation Test Workflow.

Methodology:

-

Baseline Measurement:

-

This compound Administration:

-

Post-Administration Sampling:

-

Hormone Analysis:

-

Measure LH and FSH concentrations in all collected serum samples using a validated immunoassay method such as an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

-

-

Interpretation:

-

In a non-desensitized state (initial this compound exposure), a sharp increase in LH and FSH levels is expected, peaking at approximately 60-180 minutes.[5][13]

-

In a desensitized state (following continuous this compound treatment), the LH and FSH response to the this compound challenge will be significantly blunted or absent, indicating effective pituitary suppression.[15][16]

-

In Vitro Granulosa Cell Steroidogenesis Assay

This assay is used to investigate the direct effects of this compound on the steroidogenic capacity of ovarian granulosa cells.

Methodology:

-

Granulosa Cell Isolation and Culture:

-

Human granulosa-luteinized cells are obtained from follicular aspirates during oocyte retrieval for in vitro fertilization (IVF).

-

The cells are isolated by centrifugation and cultured in a suitable medium (e.g., DMEM/F-12) supplemented with serum.

-

-

Experimental Treatment:

-

After an initial culture period to allow for cell attachment and recovery, the medium is replaced with serum-free medium.

-

Cells are then treated with varying concentrations of this compound (e.g., 1 nM and 3 nM) or a vehicle control.[3]

-

-

Incubation:

-

The cells are incubated for a defined period (e.g., 48 hours) to allow for treatment effects on steroidogenesis.[3]

-

-

Hormone Measurement:

-

At the end of the incubation period, the culture supernatant is collected.

-

The concentrations of estradiol and progesterone (B1679170) in the supernatant are measured using a sensitive immunoassay (e.g., ELISA).[3]

-

-

Data Analysis:

-

The hormone concentrations in the this compound-treated groups are compared to the control group to determine the direct effect of this compound on granulosa cell steroid production.

-

Conclusion

This compound exerts a profound and predictable influence on the HPG axis, leading to a significant reduction in testosterone and estrogen synthesis. This effect is biphasic, with an initial stimulatory phase followed by sustained suppression due to pituitary desensitization. The quantitative data from clinical trials demonstrate the efficacy of various this compound formulations in achieving and maintaining medical castration. The detailed experimental protocols provided herein offer a framework for the accurate assessment of this compound's pharmacodynamic effects in both clinical and preclinical research settings. A thorough understanding of these principles is paramount for the continued development and optimization of therapeutic strategies employing GnRH agonists.

References

- 1. Unveiling the Effects of this compound on Endocrine Profiles: Insights From Healthy, Polycystic Ovary Syndrome, and Hypothalamic Amenorrhea Women - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Randomized Double-Blinded Dose Escalation Trial of this compound for Ovary Protection in Childhood-Onset Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The effects of cetrorelix and this compound on the viability and steroidogenesis of cultured human granulosa luteinized cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 5. endocrine-abstracts.org [endocrine-abstracts.org]

- 6. mft.nhs.uk [mft.nhs.uk]

- 7. The in-vitro effect of gonadotropins’ type and combination on Granulosa cells gene expressions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Long-acting this compound for the treatment of endometriosis: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. A randomized, comparative trial of this compound depot (D-Trp6-LHRH) and danazol in the treatment of endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Long-acting this compound for the treatment of endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound stimulated luteinizing hormone concentrations for diagnosing central precocious puberty: study of diagnostic accuracy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bsped.org.uk [bsped.org.uk]

- 15. The GnRH challenge test: a quantitative measure of pituitary desensitization during GnRH agonist administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Triptorelin's Interaction with the GnRH Receptor: A Technical Guide to Binding Affinity and Kinetics

For Immediate Release

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of triptorelin, a potent synthetic agonist of the gonadotropin-releasing hormone (GnRH) receptor. This compound is a decapeptide analog of GnRH, with a key modification that enhances its stability and binding affinity to the GnRH receptor, making it a cornerstone in the treatment of various hormone-dependent diseases.[1][2][3] This document details the quantitative aspects of this compound's interaction with its receptor, outlines the experimental protocols for these measurements, and illustrates the associated signaling pathways.

Core Concepts: Mechanism of Action

This compound functions by binding to GnRH receptors in the pituitary gland.[1][2] This initial binding mimics the natural pulsatile stimulation of GnRH, leading to a transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2][3] However, the continuous and sustained stimulation provided by this compound leads to the desensitization and downregulation of GnRH receptors.[1][2] This subsequent reduction in LH and FSH levels results in a significant decrease in the production of sex hormones, such as testosterone (B1683101) in males and estrogen in females, which is the therapeutic goal in managing hormone-sensitive conditions like prostate cancer and endometriosis.[1][2]

Quantitative Analysis of this compound-GnRH Receptor Interaction

The binding of this compound to the GnRH receptor is characterized by high affinity. The affinity is quantified by the equilibrium dissociation constant (Kd), with lower Kd values indicating a stronger binding interaction. The kinetics of this interaction, described by the association rate constant (kon) and the dissociation rate constant (koff), provide insight into the speed at which the drug binds to and dissociates from the receptor. The residence time (1/koff) is a critical parameter for drug efficacy, with longer residence times often correlating with a more sustained biological effect.[4]

Table 1: this compound Binding Affinity to the GnRH Receptor

| Cell Line/Tissue | Receptor Type | Dissociation Constant (Kd) | Reference |

| LNCaP cells | Moderately high affinity sites | 2.6 x 10⁻⁸ M | [5] |

| LNCaP cells | Low affinity binding sites | 7.7 x 10⁻⁶ M | [5] |

| PC3 cells | Low affinity binding sites | 2.7 x 10⁻⁶ M | [5] |

| αT3-1 cells | GnRH Receptor | 0.50 nM | [6] |

| Rat Pituitary | GnRH Receptor | ~2 nM | [7] |

Table 2: this compound Binding Kinetics at the Human GnRH Receptor

| Parameter | Value | Reference |

| Residence Time | Not explicitly stated for this compound, but a range of 5.6 min to 125 min was observed for 12 GnRH peptide agonists. | [8][9] |

Note: Kinetic data for this compound is less commonly reported in public literature compared to affinity data. The provided reference indicates a range for similar GnRH agonists.

GnRH Receptor Signaling Pathway

Upon agonist binding, the GnRH receptor, a G-protein coupled receptor (GPCR), primarily couples to Gαq/11 proteins.[10][11] This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events culminate in the synthesis and secretion of gonadotropins.[10][11]

Caption: GnRH Receptor Signaling Pathway.

Experimental Protocols

The determination of this compound's binding affinity and kinetics relies on established laboratory techniques. The most common method for affinity measurement is the competitive radioligand binding assay, while surface plasmon resonance (SPR) is frequently used for kinetic analysis.

Competitive Radioligand Binding Assay

This assay measures the ability of unlabeled this compound to compete with a radiolabeled ligand for binding to the GnRH receptor.[10][11][12]

1. Membrane Preparation:

-

Cells or tissues expressing the GnRH receptor are homogenized in a suitable buffer.

-

The homogenate is centrifuged to pellet the membranes containing the receptor.

-

The membrane pellet is washed and resuspended in an assay buffer, and the protein concentration is determined.[11][13]

2. Assay Setup:

-

The assay is typically performed in a 96-well plate.

-

Total Binding: Wells contain the membrane preparation and a fixed concentration of a radiolabeled GnRH analog (e.g., [¹²⁵I]-triptorelin).[8][10]

-

Non-specific Binding: Wells contain the membrane preparation, the radioligand, and a high concentration of an unlabeled GnRH agonist to saturate the receptors.[10]

-

Competitive Binding: Wells contain the membrane preparation, the radioligand, and increasing concentrations of unlabeled this compound.[14]

3. Incubation:

-

The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[10][11]

4. Filtration:

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the receptor-bound radioligand.[10][11]

-

The filters are washed with ice-cold buffer to remove unbound radioligand.[10][11]

5. Quantification and Analysis:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data is plotted as the percentage of specific binding versus the logarithm of the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

The Ki (inhibition constant), which is an indicator of the binding affinity of this compound, is calculated from the IC50 using the Cheng-Prusoff equation.[15]

Caption: Radioligand Binding Assay Workflow.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free optical technique that measures molecular interactions in real-time.[16][17] It allows for the determination of both association (kon) and dissociation (koff) rates.[16]

1. Chip Preparation:

-

A sensor chip is activated, and the GnRH receptor (ligand) is immobilized on its surface.[16]

2. Analyte Injection:

-

A solution containing this compound (analyte) is flowed over the sensor chip surface.

3. Measurement:

-

The binding of this compound to the immobilized receptor causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal in real-time.[17][18]

-

The association phase is monitored during the injection of this compound.

-

The dissociation phase is monitored as a buffer solution flows over the chip, washing away the unbound this compound.

4. Data Analysis:

-

The resulting sensorgram (a plot of SPR response versus time) is fitted to a kinetic model to calculate the association rate constant (kon) and the dissociation rate constant (koff).[16]

-

The equilibrium dissociation constant (Kd) can be calculated from the ratio of koff to kon (Kd = koff/kon).

Caption: Surface Plasmon Resonance Workflow.

References

- 1. What is the mechanism of this compound Pamoate? [synapse.patsnap.com]

- 2. What is the mechanism of this compound acetate? [synapse.patsnap.com]

- 3. This compound Under the Lens: Peptide Insights and Research Frontiers [yucatanmagazine.com]

- 4. csmres.co.uk [csmres.co.uk]

- 5. Effects of this compound, a gonadotropin-releasing hormone agonist, on the human prostatic cell lines PC3 and LNCaP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Probing the GnRH receptor agonist binding site identifies methylated this compound as a new anti-proliferative agent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of 12 GnRH peptide agonists – a kinetic perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. benchchem.com [benchchem.com]

- 15. chem.uwec.edu [chem.uwec.edu]

- 16. bioradiations.com [bioradiations.com]

- 17. jacksonimmuno.com [jacksonimmuno.com]

- 18. scispace.com [scispace.com]

Triptorelin Structure-Activity Relationship Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triptorelin is a potent synthetic agonist analog of gonadotropin-releasing hormone (GnRH) with significant therapeutic applications in conditions such as prostate cancer, endometriosis, and central precocious puberty.[1][2] Its enhanced potency and prolonged duration of action compared to native GnRH are attributed to key structural modifications.[3] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound, detailing the impact of amino acid substitutions and other modifications on its biological activity. The guide includes a compilation of quantitative data, detailed experimental protocols for analog synthesis and evaluation, and visualizations of the associated signaling pathways and experimental workflows.

The primary mechanism of action of this compound involves its interaction with the GnRH receptor (GnRHR) on pituitary gonadotroph cells.[1] Initial binding mimics the natural pulsatile release of GnRH, leading to a transient increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), often referred to as the "flare effect".[1][4] However, continuous administration of this compound leads to desensitization and downregulation of the GnRH receptors, resulting in a profound and sustained suppression of gonadotropin release and a subsequent reduction in gonadal steroid production.[1][3]

Structure-Activity Relationship of this compound Analogs

The decapeptide structure of native GnRH is (pyro)Glu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2. This compound is a GnRH analog with the sequence (pyro)Glu-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-NH2. The key modification in this compound is the substitution of the glycine (B1666218) (Gly) residue at position 6 with a D-tryptophan (D-Trp) residue. This substitution is crucial for its enhanced biological activity.

The Critical Role of the D-Amino Acid Substitution at Position 6

The substitution of Gly6 with a D-amino acid, particularly one with a bulky hydrophobic side chain like D-tryptophan, is a cornerstone of this compound's enhanced potency. This modification confers two significant advantages:

-

Increased Resistance to Proteolytic Degradation: The D-amino acid at position 6 makes the peptide less susceptible to enzymatic cleavage, thereby increasing its in vivo half-life.[5]

-

Enhanced Receptor Binding Affinity: The D-Trp6 residue promotes a conformation of the peptide that is favorable for high-affinity binding to the GnRH receptor.

Studies have shown that various D-amino acid substitutions at position 6 can lead to super-agonist activity. Analogs possessing D-Trp6 (like this compound), D-Leu6 (like leuprolide), D-Ala6, D-Lys6, or D-Arg6 all exhibit agonist and anti-proliferative activity.[6][7]

Modifications at Other Positions

While the position 6 substitution is paramount, modifications at other positions in the this compound sequence also influence its biological activity:

-

Position 5: Replacement of Tyr5 with His5 has a modest effect on binding affinity.[8]

-

Positions 7 and 8: Replacement of Leu7 and Arg8 with Trp7 and Tyr8, to create a GnRH-II-like analog, results in significantly poorer receptor binding.[8]

-

C-Terminus: Modifications at the C-terminus can also impact activity. For instance, the design and synthesis of this compound analogs where the C-terminal amide is replaced with a tetrazole moiety have been explored. Docking studies suggested similar receptor interaction but with a higher score, and in vivo studies showed altered testosterone (B1683101) suppression profiles.[9]

Methylation of the D-Trp6 Residue

Further modifications to the D-Trp6 residue itself have been investigated. Methylation at different positions of the indole (B1671886) ring of D-Trp6 can have varied effects on receptor binding and activation. Notably, 5-Methyl-DL-Trp6-Triptorelin was found to be equipotent to this compound, suggesting that certain alkylations of the D-Trp6 side chain are well-tolerated and may offer avenues for developing derivatives with enhanced pharmacological properties.[6][7]

Quantitative Data on this compound Analogs

The following table summarizes the quantitative data on the binding affinity (IC50) and in vitro potency (EC50) of various this compound analogs for the rat GnRH receptor expressed in HEK293 cells.

| Analog | Modification(s) | Receptor Binding IC50 (nM) | Inositol (B14025) Phosphate (B84403) Production EC50 (nM) |

| D-Trp6 GnRH (this compound) | Gly6 -> D-Trp6 | 0.5 ± 0.2 | 0.14 ± 0.01 |

| His5 D-Trp6 GnRH | Tyr5 -> His5, Gly6 -> D-Trp6 | 0.8 ± 0.5 | 0.6 ± 0.2 |

| His5 D-Trp6Trp7Tyr8 GnRH | Tyr5 -> His5, Gly6 -> D-Trp6, Leu7 -> Trp7, Arg8 -> Tyr8 | 3.4 ± 0.5 | 5.9 ± 0.9 |

| His5 D-Lys6 GnRH | Tyr5 -> His5, Gly6 -> D-Lys6 | 3.0 ± 0.5 | 12.5 ± 1.7 |

| His5 D-Lys6Trp7Tyr8 GnRH | Tyr5 -> His5, Gly6 -> D-Lys6, Leu7 -> Trp7, Arg8 -> Tyr8 | 0.8 ± 0.2 | 1.7 ± 0.06 |

| His5 D-Arg6 GnRH | Tyr5 -> His5, Gly6 -> D-Arg6 | 22.3 ± 2.3 | 45.0 ± 6.9 |

| His5 D-Arg6Trp7Tyr8 GnRH | Tyr5 -> His5, Gly6 -> D-Arg6, Leu7 -> Trp7, Arg8 -> Tyr8 | 0.5 ± 0.1 | 1.6 ± 0.2 |

| 5-Methyl-DL-Trp6 GnRH | Gly6 -> 5-Methyl-DL-Trp6 | 2.3 ± 0.2 | 1.70 ± 0.4 |

Data adapted from Morgan et al. (2012).[8]

GnRH Receptor Signaling Pathway

Upon binding of this compound, the GnRH receptor, a G-protein coupled receptor (GPCR), activates multiple intracellular signaling pathways. The primary pathway involves the coupling to Gαq/11 proteins, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events lead to the activation of downstream mitogen-activated protein kinase (MAPK) cascades, including the ERK, JNK, and p38 MAPK pathways, which ultimately regulate the synthesis and secretion of gonadotropins. The GnRH receptor can also couple to Gαs, activating the adenylyl cyclase (AC) - cyclic AMP (cAMP) - protein kinase A (PKA) pathway.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound Analogs

This protocol describes the Fmoc/tBu-based solid-phase synthesis of this compound analogs.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (including D-Trp(Boc))

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol

-

Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Pre-activate the Fmoc-protected amino acid (3 equivalents) with HBTU (3 eq.) and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to the activated amino acid solution.

-

Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

-

Wash the resin with DMF and DCM.

-

-

Chain Elongation: Repeat steps 2 and 3 for each amino acid in the this compound sequence.

-

Cleavage and Deprotection:

-

After the final amino acid coupling and Fmoc deprotection, wash the peptide-resin with DCM and dry under vacuum.

-

Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

-

Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical RP-HPLC.

GnRH Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound analogs for the GnRH receptor.

Materials:

-

Cell membranes from a cell line expressing the GnRH receptor (e.g., HEK293 or CHO cells)

-

Radioligand: [¹²⁵I]-triptorelin

-

Unlabeled this compound (for standard curve) and test analogs

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% Bovine Serum Albumin (BSA)

-

Wash buffer: Cold 50 mM Tris-HCl, pH 7.4

-

96-well microplates

-

Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

-

Cell harvester

-

Scintillation counter and scintillation cocktail

Procedure:

-

Assay Setup: In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or unlabeled this compound/test analog at various concentrations.

-

50 µL of [¹²⁵I]-triptorelin at a fixed concentration (typically at or below its Kd).

-

150 µL of the GnRH receptor membrane preparation (10-50 µg protein/well).

-

For non-specific binding, use a high concentration of unlabeled this compound (e.g., 1 µM).

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Terminate the incubation by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Inositol Phosphate (IP) Accumulation Assay

This protocol measures the ability of this compound analogs to stimulate the production of inositol phosphates, a downstream signaling event of GnRH receptor activation.

Materials:

-

GnRH receptor-expressing cells (e.g., HEK293 or CHO cells)

-

[³H]-myo-inositol

-

Serum-free medium containing 10 mM LiCl

-

This compound and test analogs

-

Dowex AG1-X8 resin (formate form)

-

0.1 M formic acid

-

1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid

-

Scintillation counter and scintillation cocktail

Procedure:

-

Cell Labeling: Plate the cells in 24-well plates and label them by incubating with [³H]-myo-inositol in inositol-free medium for 24-48 hours.

-

Pre-incubation: Wash the cells and pre-incubate with serum-free medium containing 10 mM LiCl for 15 minutes at 37°C. LiCl is used to inhibit inositol monophosphatase, leading to the accumulation of IPs.

-

Stimulation: Add varying concentrations of this compound or test analogs to the wells and incubate for 60 minutes at 37°C.

-

Extraction: Terminate the stimulation by aspirating the medium and adding ice-cold 0.1 M formic acid.

-

IP Separation:

-

Transfer the cell lysates to columns containing Dowex AG1-X8 resin.

-

Wash the columns with water to remove free [³H]-myo-inositol.

-

Elute the total inositol phosphates with 1 M ammonium formate / 0.1 M formic acid.

-

-

Counting: Add the eluate to scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Plot the amount of [³H]-inositol phosphates (in counts per minute or disintegrations per minute) against the logarithm of the agonist concentration.

-

Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) using non-linear regression.

-

Experimental Workflow for this compound Analog Development

The development and evaluation of novel this compound analogs typically follow a structured workflow, from initial design and synthesis to comprehensive biological characterization.

Conclusion

The structure-activity relationship of this compound is well-defined, with the D-Trp6 substitution being the most critical modification for its high potency and stability. Further modifications at other positions and on the D-Trp6 side chain itself provide opportunities for fine-tuning the pharmacological profile of this compound-based therapeutics. The experimental protocols and workflows detailed in this guide provide a framework for the rational design, synthesis, and evaluation of novel this compound analogs, facilitating the development of next-generation GnRH receptor modulators with improved efficacy and safety profiles.

References

- 1. The relationship between gonadotropin-releasing hormone-stimulated luteinizing hormone release and inositol phosphate production: studies with calcium antagonists and protein kinase C activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Peptide Design: Principles & Methods | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. benchchem.com [benchchem.com]

- 4. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. repository.biotech.uniri.hr [repository.biotech.uniri.hr]

- 7. peptide.com [peptide.com]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. technoprocur.cz [technoprocur.cz]

Triptorelin's Regulatory Action on LH and FSH Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triptorelin, a synthetic analogue of gonadotropin-releasing hormone (GnRH), is a potent modulator of the hypothalamic-pituitary-gonadal (HPG) axis. Its primary mechanism involves a biphasic effect on the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary. Initially, it acts as a powerful agonist, inducing a transient surge in gonadotropin release. However, continuous administration leads to profound receptor desensitization and downregulation, resulting in sustained suppression of LH and FSH. This guide provides an in-depth examination of this compound's mechanism of action, the underlying signaling pathways, quantitative effects on hormone levels, and detailed experimental protocols for its study.

Mechanism of Action

This compound is a decapeptide GnRH agonist.[1] Its structure, with a D-tryptophan substitution at position 6, confers a higher resistance to enzymatic degradation and an increased binding affinity for the GnRH receptor (GnRH-R) compared to endogenous GnRH.[2][3] This enhanced potency is central to its regulatory effects on pituitary gonadotroph cells.

The action of this compound is characterized by a distinct biphasic response:

-

Initial Stimulation (Flare Effect): Upon initial administration, this compound binds to and activates GnRH receptors on pituitary gonadotrophs, mimicking the action of natural GnRH.[4][5] This triggers a potent and immediate release of stored LH and FSH, leading to a transient surge in their serum concentrations.[6] This "flare-up" phase can last for several days.[5]

-

Sustained Suppression (Downregulation): Continuous exposure to this compound, unlike the natural pulsatile secretion of GnRH, leads to the desensitization and downregulation of GnRH receptors.[4][5][6] This process involves receptor internalization and uncoupling from its intracellular signaling pathways. The pituitary gland becomes refractory to GnRH stimulation, resulting in a dramatic and sustained decrease in the synthesis and secretion of both LH and FSH.[5][6] This state of "medical castration" effectively suppresses gonadal steroidogenesis.[5]

Signaling Pathways

The binding of this compound to the GnRH receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events primarily through the Gαq/11 protein pathway. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ and activated PKC work synergistically to stimulate the synthesis and exocytosis of LH and FSH granules.

The biphasic effect is a direct consequence of how this pathway responds to continuous versus pulsatile stimulation.

Quantitative Data on Hormone Secretion

The administration of this compound leads to predictable, quantifiable changes in serum LH and FSH levels. The initial surge is rapid, followed by a decline to sub-basal levels with continued treatment.

Table 1: Gonadotropin Response to this compound in Healthy Women (Follicular Phase)

Data extracted from a study involving this compound administration to healthy women.[7]

| Hormone | Metric | Value (Mean) | Time to Peak (Approx.) |

| LH | Maximum Serum Level | 49.0 IU/L | 4 hours |

| Serum Level at 24h | 28.0 IU/L | N/A | |

| FSH | Maximum Serum Level | 20.3 IU/L | 5 hours |

| Serum Level at 24h | 13.2 IU/L | N/A |

Table 2: Comparative Peak LH Response in Diagnostic Testing

Data comparing peak LH levels after stimulation with this compound versus a standard GnRH test for Central Precocious Puberty (CPP) diagnosis.[8]

| Stimulant | Peak LH Level (Mean ± SD) | Time to Peak |

| This compound | 6.8 ± 2.4 IU/L | 4 hours |

| GnRH | 9.8 ± 3.1 IU/L | 60 minutes |

Experimental Protocols

The study of this compound's effects on LH and FSH secretion employs both in vitro and in vivo models.

In Vitro Methodologies

-

Cell Lines: The murine gonadotroph-derived alphaT3-1 cell line is a common model to study GnRH receptor gene expression and signaling.[9] Primary cultures of rat pituitary cells are used to assess LH and FSH release directly.[2][10]

-

Protocol Outline:

-

Cell Culture: Culture alphaT3-1 cells or primary pituitary cells in appropriate media.

-

Treatment: Expose cells to varying concentrations of this compound (e.g., 100 pM to 10 nM) for different durations (e.g., 30 minutes to 9 hours) or in a pulsatile fashion (e.g., 5-minute pulse per hour).[9]

-

Analysis of Secretion: Collect the culture medium and quantify LH and FSH concentrations using Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA).

-

Gene Expression Analysis: Lyse the cells to extract mRNA. Perform Northern blot analysis or quantitative real-time PCR (qRT-PCR) to measure the expression levels of GnRH-R mRNA, as well as LHβ and FSHβ subunit genes.[9]

-

In Vivo Methodologies

-

Animal Models: Ovariectomized rats or ewes are frequently used to study the HPG axis in the absence of gonadal steroid feedback.[11][12] Goats are also used for studies involving direct measurement of GnRH pulse generation.[11]

-

Protocol Outline: Rodent Model for LH Suppression

-

Animal Preparation: Acclimate adult male or ovariectomized female rats (e.g., Sprague-Dawley) for at least one week.[13] For frequent blood sampling, surgical implantation of an indwelling jugular vein catheter is performed.[14]

-

Dosing: Prepare this compound in a sterile vehicle (e.g., saline). Administer the compound via subcutaneous (SC) or intravenous (IV) injection at the desired dose.[13]

-

Blood Sampling: Collect serial blood samples (approx. 0.2-0.3 mL) from the jugular catheter or tail vein at predetermined time points (e.g., baseline, 30, 60, 120, 180 minutes, and then at 4, 8, 24 hours post-injection) to capture both the flare and suppression phases.[15][16]

-

Plasma/Serum Preparation: Centrifuge blood samples to separate plasma or serum. Store at -80°C until analysis.[13]

-

Hormone Analysis: Measure LH and FSH concentrations in the plasma/serum samples using validated, species-specific ELISA or RIA kits.[11][13]

-

Data Analysis: Plot hormone concentrations over time to visualize the biphasic response. Calculate pharmacokinetic and pharmacodynamic parameters such as Cmax, Tmax, and the extent and duration of gonadotropin suppression.

-

Conclusion

This compound exerts a profound and predictable regulatory effect on LH and FSH secretion through a biphasic mechanism. The initial agonistic action causes a transient hypersecretion of gonadotropins, which is invariably followed by a state of sustained suppression due to pituitary GnRH receptor downregulation. This dual activity allows for precise manipulation of the HPG axis, underpinning its therapeutic utility. The experimental models and quantitative data presented herein provide a framework for the continued investigation and development of GnRH analogues in various research and clinical settings.

References

- 1. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. This compound Under the Lens: Peptide Insights and Research Frontiers [yucatanmagazine.com]

- 4. What is the mechanism of this compound Pamoate? [synapse.patsnap.com]

- 5. What is the mechanism of this compound acetate? [synapse.patsnap.com]

- 6. Unveiling the Effects of this compound on Endocrine Profiles: Insights From Healthy, Polycystic Ovary Syndrome, and Hypothalamic Amenorrhea Women - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Endocrine Responses to this compound in Healthy Women, Women With Polycystic Ovary Syndrome, and Women With Hypothalamic Amenorrhea - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Regulation of GnRH I receptor gene expression by the GnRH agonist this compound, estradiol, and progesterone in the gonadotroph-derived cell line alphaT3-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Comparison of mechanisms of action of luteinizing hormone-releasing hormone (LHRH) antagonist cetrorelix and LHRH agonist this compound on the gene expression of pituitary LHRH receptors in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Neuroendocrine Regulation of IN Vivo Gnrh Release - Jon Levine [grantome.com]

- 15. This compound stimulated luteinizing hormone concentrations for diagnosing central precocious puberty: study of diagnostic accuracy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

Triptorelin-Induced Pituitary Desensitization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triptorelin, a synthetic analogue of gonadotropin-releasing hormone (GnRH), is a cornerstone in the management of hormone-dependent pathologies. Its therapeutic efficacy hinges on a paradoxical biphasic mechanism of action on the pituitary gonadotrophs. Initially, this compound acts as a super-agonist, inducing a transient surge in gonadotropin secretion. However, its sustained and non-pulsatile administration leads to a profound desensitization of the pituitary, resulting in a state of medical castration. This in-depth technical guide elucidates the molecular intricacies of this compound-induced pituitary desensitization, presenting quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways.

Introduction

Gonadotropin-releasing hormone (GnRH) is a decapeptide that plays a pivotal role in the reproductive axis by stimulating the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland.[1][2] this compound, a synthetic GnRH agonist, is characterized by a substitution at position 6 with D-tryptophan, which confers enhanced receptor affinity and resistance to enzymatic degradation.[3] This leads to a prolonged and continuous stimulation of the GnRH receptors (GnRHR), a stark contrast to the physiological pulsatile release of endogenous GnRH.[1][4] This sustained stimulation is the trigger for the desensitization process, which is central to its therapeutic applications in conditions such as prostate cancer, endometriosis, and central precocious puberty.[5][6]

The Biphasic Action of this compound

The administration of this compound initiates a two-phase response in the pituitary gonadotrophs:

-

Initial Stimulation (Flare-Up Effect): Upon initial administration, this compound binds to GnRHRs, mimicking the action of native GnRH and triggering a potent release of LH and FSH.[1][7] This "flare effect" can cause a temporary surge in gonadal steroid hormones, such as testosterone (B1683101) and estrogen.[1][8]

-

Desensitization and Downregulation: Continuous exposure to this compound leads to a profound desensitization of the pituitary gonadotrophs.[4][7] This is a multi-faceted process involving receptor downregulation, uncoupling of the receptor from its signaling cascade, and internalization of the receptor.[1][3] The ultimate consequence is a sustained suppression of LH and FSH secretion, leading to a hypogonadal state.[1][7]

Molecular Mechanisms of Desensitization

The desensitization of the GnRH receptor is a complex process orchestrated by several key molecular players and events.

GnRH Receptor Signaling Cascade

The GnRH receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 protein pathway.[2]

Figure 1: GnRH Receptor Signaling Pathway.

Receptor Downregulation and Internalization

Prolonged exposure to this compound leads to a decrease in the number of GnRH receptors on the surface of gonadotrophs.[1][3] This is achieved through receptor internalization, a process where the receptors are removed from the cell membrane and sequestered within the cell.[9]

The Role of β-Arrestins

β-arrestins are key regulatory proteins in GPCR signaling.[10] Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the GnRH receptor.[11][12] This has two major consequences:

-

G Protein Uncoupling: β-arrestin binding sterically hinders the interaction between the GnRH receptor and Gq/11, effectively uncoupling the receptor from its downstream signaling cascade.[10][12]

-

Receptor Internalization: β-arrestins act as adaptor proteins, facilitating the internalization of the GnRH receptor via clathrin-mediated endocytosis.[10]

Figure 2: β-Arrestin Mediated Desensitization.

Quantitative Data on this compound-Induced Pituitary Suppression

The following tables summarize quantitative data from various studies on the effects of this compound on pituitary gonadotropin secretion.

Table 1: Luteinizing Hormone (LH) Suppression Following this compound Administration

| Time Point | Mean LH Level (IU/L) | Percentage Suppression from Baseline | Reference |

| Baseline | 15.47 ± 9.94 | 0% | [13] |

| 3 Months | 1.90 | ~87.7% | [13] |

| 6 Months | 0.70 | ~95.5% | [13] |

| 12 Months | < 1.0 | > 93.5% | [14] |

Table 2: Follicle-Stimulating Hormone (FSH) Suppression Following this compound Administration

| Time Point | Mean FSH Level (IU/L) | Percentage Suppression from Baseline | Reference |

| Baseline | Varies | 0% | [13][14] |

| 3 Months | Significantly Reduced | Not specified | [13] |

| 6 Months | Significantly Reduced | Not specified | [13] |

| 12 Months | Significantly Reduced | Not specified | [14] |

Experimental Protocols

GnRH Receptor Binding Assay

This protocol is used to determine the number and affinity of GnRH receptors on pituitary cells.

Figure 3: GnRH Receptor Binding Assay Workflow.

Measurement of Intracellular Inositol (B14025) Phosphates (IPs)

This assay quantifies the production of inositol phosphates, a downstream product of GnRH receptor activation.

-

Cell Labeling: Pituitary cells are incubated with [³H]myo-inositol to label the cellular phosphoinositide pool.

-

Stimulation: Cells are treated with this compound for various time points.

-

Extraction: The reaction is stopped, and intracellular IPs are extracted.

-

Separation: IPs are separated using anion-exchange chromatography.

-

Quantification: The radioactivity of the eluted IP fractions is measured by liquid scintillation counting.

Western Blotting for β-Arrestin Translocation

This technique is used to visualize the recruitment of β-arrestin to the cell membrane upon GnRH receptor activation.

-

Cell Treatment: Pituitary cells are treated with this compound.

-

Cell Fractionation: The cells are lysed, and cytosolic and membrane fractions are separated by centrifugation.

-

Protein Quantification: Protein concentration in each fraction is determined.

-

SDS-PAGE and Transfer: Proteins are separated by size using SDS-PAGE and transferred to a membrane.

-

Immunoblotting: The membrane is probed with a primary antibody specific for β-arrestin, followed by a secondary antibody conjugated to a detectable enzyme.

-

Detection: The signal is visualized, and the amount of β-arrestin in the membrane fraction is quantified.

Conclusion

This compound-induced pituitary desensitization is a complex, multi-step process that transforms an initial agonistic stimulation into a profound and sustained suppression of gonadotropin secretion. The core mechanism involves the continuous activation of the GnRH receptor, leading to its phosphorylation, β-arrestin recruitment, G protein uncoupling, and eventual internalization. This intricate molecular dance effectively shuts down the reproductive axis, providing a powerful therapeutic tool for a range of hormone-dependent diseases. A thorough understanding of these mechanisms is paramount for the optimization of existing therapies and the development of novel GnRH-based pharmaceuticals.

References

- 1. What is the mechanism of this compound acetate? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound Under the Lens: Peptide Insights and Research Frontiers [yucatanmagazine.com]

- 4. Unveiling the Effects of this compound on Endocrine Profiles: Insights From Healthy, Polycystic Ovary Syndrome, and Hypothalamic Amenorrhea Women - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. What is the mechanism of this compound Pamoate? [synapse.patsnap.com]

- 8. This compound Pamoate - NCI [cancer.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Potential regulatory roles for G protein-coupled receptor kinases and beta-arrestins in gonadotropin-releasing hormone receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. frontiersin.org [frontiersin.org]

Off-Target Effects of Triptorelin in Preclinical Models: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triptorelin, a synthetic analogue of gonadotropin-releasing hormone (GnRH), is a cornerstone in the treatment of hormone-dependent pathologies, primarily through its on-target action on the pituitary GnRH receptors. By inducing a transient surge followed by a sustained suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), this compound effectively reduces systemic levels of gonadal steroids. However, a growing body of preclinical evidence suggests that this compound may exert biological effects independent of its intended pituitary target. These "off-target" effects, observed in various preclinical models, warrant a thorough investigation to fully understand the drug's complete pharmacological profile. This technical guide provides a comprehensive overview of the current knowledge on the off-target effects of this compound in preclinical settings, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

I. Off-Target Effects on Prostate Cancer Cell Lines

Preclinical studies utilizing human prostate cancer cell lines have provided compelling evidence for direct, off-target actions of this compound on cancer cells. These effects appear to be independent of the systemic hormonal changes induced by its on-target pituitary action.

Data Presentation

Table 1: Effects of this compound on Prostate Cancer Cell Proliferation and Receptor Binding

| Cell Line | Androgen Sensitivity | This compound Concentration | Effect on Proliferation | Binding Affinity (Kd) | Reference |

| LNCaP | Sensitive | 10⁻⁷ M | +42% (proliferative) | Moderately High Affinity: 2.6 x 10⁻⁸ M | [1] |

| 10⁻⁴ M | -25% to -65% (inhibitory) | Low Affinity: 7.7 x 10⁻⁶ M | [1] | ||

| PC3 | Insensitive | Not specified | Unaffected | Low Affinity: 2.7 x 10⁻⁶ M | [1] |

Key Findings

-

Dose-Dependent Biphasic Effect: In the androgen-sensitive LNCaP cell line, this compound exhibits a dual effect on cell proliferation: a proliferative effect at lower concentrations and an inhibitory effect at higher concentrations.[1]

-

Presence of Non-GnRH Binding Sites: The differential effects and the identification of binding sites with varying affinities on both LNCaP and PC3 cells suggest the involvement of receptors other than the classical pituitary GnRH receptor.[1] The androgen-insensitive PC3 cells, which are unaffected by this compound, only express low-affinity binding sites.[1]

Signaling Pathways

The exact off-target signaling pathways activated by this compound in prostate cancer cells are still under investigation. However, the dose-dependent effects observed in LNCaP cells suggest the engagement of complex intracellular signaling cascades. Potential pathways that could be modulated include the Mitogen-Activated Protein Kinase (MAPK/ERK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways, which are known to be crucial in regulating cell proliferation and survival in prostate cancer. The biphasic response to this compound could be explained by the differential activation or inhibition of these pathways at varying ligand concentrations and receptor affinities.

Experimental Protocols

Cell Proliferation Assay (based on Ravenna et al., 2000)

-

Cell Culture: LNCaP and PC3 cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 1% L-glutamine, and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified atmosphere.

-

Experimental Setup: Cells are seeded in 24-well plates at a density of 5 x 10⁴ cells/well. After 24 hours, the medium is replaced with a serum-free medium for synchronization.

-

Treatment: Cells are treated with varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M) or vehicle control.

-

Cell Counting: At different time points (e.g., 24, 48, 72, 96 hours), cells are detached using trypsin-EDTA and counted using a hemocytometer or an automated cell counter.

-

Data Analysis: Cell proliferation is expressed as the percentage of growth compared to the control. Statistical analysis is performed using appropriate tests (e.g., ANOVA).

Radioligand Binding Assay (General Protocol)

-

Membrane Preparation: LNCaP or PC3 cells are harvested, washed, and homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then resuspended in a binding buffer.

-

Binding Reaction: Cell membranes are incubated with a radiolabeled ligand (e.g., ¹²⁵I-Triptorelin) in the presence or absence of increasing concentrations of unlabeled this compound.

-

Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with cold buffer.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding (in the presence of a high concentration of unlabeled ligand) from total binding. The binding affinity (Kd) and the maximum number of binding sites (Bmax) are determined by Scatchard analysis or non-linear regression.

II. Off-Target Effects on Uterine Tissue in Mice

A preclinical study in mice has demonstrated that this compound can directly impact uterine tissue, leading to morphological and molecular changes. These effects may not be solely attributable to the systemic suppression of ovarian hormones.

Data Presentation

Table 2: Effects of this compound Immunity on Uterine Parameters in Mice

| Treatment Group (Dose) | Change in Uterine Weight (Day 35) | Change in Endometrial Epithelial Thickness (EET) | Change in Uterine Wall Thickness (UWT) | Change in ESR1 Protein Level | Change in LHR Protein Level | Change in FSHR Protein Level | Reference |

| TRI-1 (10 µg) | - | -13.69% | -29.35% | Increased | Increased | Increased | [2] |

| TRI-2 (20 µg) | -28.57% | - | -15.36% | Increased | Increased | Increased | [2] |

| TRI-3 (40 µg) | -11.43% | - | -14.41% | Increased (Maximum) | Increased (Maximum) | Increased (Maximum) | [2] |

TRI: this compound. All changes are relative to the control group. A "-" indicates data not specified in the source.

Key Findings

-

Uterine Atrophy: this compound administration led to a significant reduction in uterine weight, endometrial epithelial thickness, and uterine wall thickness, indicating a direct atrophic effect on the uterus.[2]

-

Modulation of Hormone Receptors: Interestingly, while causing atrophy, this compound immunity led to an increase in the protein levels of Estrogen Receptor 1 (ESR1), Luteinizing Hormone Receptor (LHR), and Follicle-Stimulating Hormone Receptor (FSHR) in the uterine tissue.[2] This suggests a complex regulatory mechanism at the local tissue level.

Signaling Pathways